![molecular formula C4H9ClO2S2 B2652114 3-(Methylthio)propane-1-sulfonyl chloride CAS No. 1050514-23-2](/img/structure/B2652114.png)
3-(Methylthio)propane-1-sulfonyl chloride
Overview
Description
“3-(Methylthio)propane-1-sulfonyl chloride” is a chemical compound with the empirical formula C4H9ClO3S . It is a liquid form and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as “3-(Methylthio)propane-1-sulfonyl chloride”, can be achieved through various methods. One method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is a simple, safe, and environmentally friendly process . Another method involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination .Molecular Structure Analysis
The molecular structure of “3-(Methylthio)propane-1-sulfonyl chloride” can be represented by the SMILES string COCCCS(Cl)(=O)=O . The InChI representation is 1S/C4H9ClO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 .Chemical Reactions Analysis
Sulfonyl chlorides, such as “3-(Methylthio)propane-1-sulfonyl chloride”, can undergo various chemical reactions. For instance, they can react with Grignard reagents to form sulfinates, which can then be converted in situ to sulfonamides . They can also undergo direct oxidative conversion to sulfones .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Methylthio)propane-1-sulfonyl chloride” include its empirical formula (C4H9ClO3S), molecular weight (172.63), and its form (liquid) .Scientific Research Applications
Synthesis of Ionic Liquids
This compound is used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . Ionic liquids have a wide range of applications, including as solvents for chemical reactions, in electrochemistry, and in separation processes.
Flavoring Substance
3-Methylthio-1-propanol (3-Met), a derivative of this compound, is widely used as a flavoring substance and an essential aroma ingredient in many foods . It is naturally present in apples, tomatoes, and other foods, and is a crucial aroma component of many foods and beverages, such as soy sauce, cheese, Baijiu, beer, and wine .
Microbial Transformation
Producing 3-Met by microbial transformation is green and eco-friendly . In a study, a strain, YHM-G, which produced a high level of 3-Met, was isolated from the Baijiu-producing environment . This strain has the potential to increase the abundance of 3-Met in some fermented foods and enhance their aroma profiles .
Enzymatic Inhibitors
Although not directly related to “3-(Methylthio)propane-1-sulfonyl chloride”, its close relative “3-Chloropropanesulfonyl Chloride” is used in the preparation of many enzymatic inhibitors . It’s plausible that “3-(Methylthio)propane-1-sulfonyl chloride” could have similar applications.
Sulfene Derivatives
Again, “3-Chloropropanesulfonyl Chloride” is used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones . It’s possible that “3-(Methylthio)propane-1-sulfonyl chloride” could be used in a similar manner.
Safety and Hazards
“3-(Methylthio)propane-1-sulfonyl chloride” is classified as a skin corrosive (Category 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement “Causes severe skin burns and eye damage” (H314) . The precautionary statements include “Do not breathe dust/fume/gas/mist/vapors/spray” (P260), “Wash face, hands and any exposed skin thoroughly after handling” (P264), and “Wear protective gloves/protective clothing/eye protection/face protection” (P280) .
properties
IUPAC Name |
3-methylsulfanylpropane-1-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S2/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRHAYAJTSBQJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)propane-1-sulfonyl chloride |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.